![molecular formula C18H12O4 B2646449 4-(1-Benzofuran-2-yl)-7-methoxychromen-2-one CAS No. 108154-51-4](/img/structure/B2646449.png)
4-(1-Benzofuran-2-yl)-7-methoxychromen-2-one
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Overview
Description
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones provides benzofuran derivatives in moderate yields .Scientific Research Applications
Synthesis and Polymer Applications
A study by Çelik and Coskun (2018) explored the synthesis of compounds related to 4-(1-Benzofuran-2-yl)-7-methoxychromen-2-one, focusing on the creation of a methacrylate polymer with a chalcone side group. This research outlined the synthesis process, structural characterization, and analysis of thermal behavior and dielectric properties, demonstrating the potential use of such compounds in polymer science for materials with specific thermal and electrical properties (Çelik & Coskun, 2018).
Antimicrobial and Antioxidant Properties
Another study by Rangaswamy et al. (2017) synthesized a class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, demonstrating significant antimicrobial and antioxidant activities. This suggests potential applications of this compound derivatives in developing new antimicrobial and antioxidant agents (Rangaswamy, Kumar, Harini, & Naik, 2017).
Photophysics and Biomolecule Interaction
Research conducted by Neto et al. (2020) on the synthesis, photophysics, and biomolecule interactive studies of new hybrid molecules containing benzofuran and other moieties indicates the potential of this compound derivatives in bioimaging and molecular interaction studies. These compounds exhibited notable photophysical properties and interactions with DNA and human serum albumin (HSA), highlighting their applicability in biophysical research and drug development (Neto, Krüger, Balaguez, Fronza, Acunha, Oliboni, Savegnago, Iglesias, & Alves, 2020).
Neolignans Synthesis
Jung, Pilkington, and Barker (2017) reported on the synthesis of benzodioxane and benzofuran scaffolds found in neolignans, offering a route towards synthesizing naturally occurring compounds. This study presents methods for creating complex structures related to this compound, useful in the synthesis of biologically active natural products (Jung, Pilkington, & Barker, 2017).
Mechanism of Action
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications. They are considered potential natural drug lead compounds . Future research may focus on developing novel benzofuran compounds with enhanced biological activities and improved bioavailability .
properties
IUPAC Name |
4-(1-benzofuran-2-yl)-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O4/c1-20-12-6-7-13-14(10-18(19)22-17(13)9-12)16-8-11-4-2-3-5-15(11)21-16/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJZIPHIHDWKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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